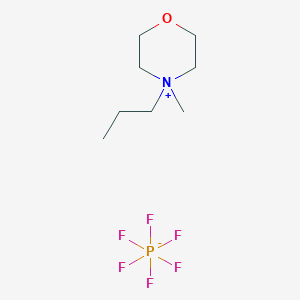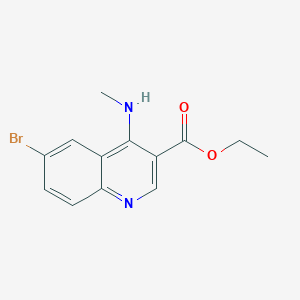![molecular formula C10H17NO3 B12117984 1-[(Dimethylcarbamoyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B12117984.png)
1-[(Dimethylcarbamoyl)methyl]cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Dimethylcarbamoyl)methyl]cyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring substituted with a dimethylcarbamoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(Dimethylcarbamoyl)methyl]cyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with dimethylamine and formaldehyde to form the dimethylcarbamoyl intermediate. This intermediate is then subjected to carboxylation using carbon dioxide under basic conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves large-scale batch reactors. The process begins with the preparation of the dimethylcarbamoyl intermediate, followed by carboxylation. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions: 1-[(Dimethylcarbamoyl)methyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The dimethylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in various substituted cyclopentane derivatives.
Scientific Research Applications
1-[(Dimethylcarbamoyl)methyl]cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which 1-[(Dimethylcarbamoyl)methyl]cyclopentane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylcarbamoyl group can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The carboxylic acid group may also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-[(Dimethylcarbamoyl)methyl]cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclopentanecarboxylic acid: Lacks the dimethylcarbamoyl group, resulting in different chemical reactivity and biological activity.
1-[(Methylcarbamoyl)methyl]cyclopentane-1-carboxylic acid: Contains a methylcarbamoyl group instead of a dimethylcarbamoyl group, leading to variations in steric and electronic properties.
Cyclopentane-1,1-dicarboxylic acid:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
1-[2-(dimethylamino)-2-oxoethyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H17NO3/c1-11(2)8(12)7-10(9(13)14)5-3-4-6-10/h3-7H2,1-2H3,(H,13,14) |
InChI Key |
JAMCVPJOQRZCBT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CC1(CCCC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(4-Ethyl-phenyl)-propyl]-methyl-amine](/img/structure/B12117901.png)
![2-{5-[4-(Tert-butyl)phenyl]-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio}acetamide](/img/structure/B12117903.png)
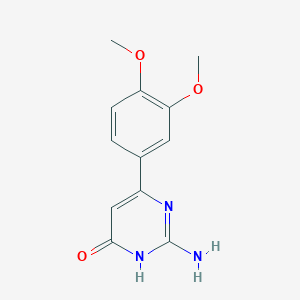
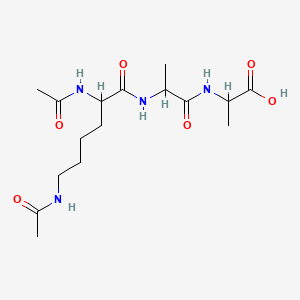
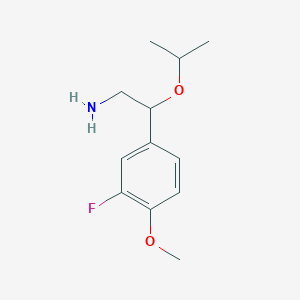
![6-Benzofuranamine, 2,3-dihydro-4-[(1-methylethyl)sulfonyl]-2-(trifluoromethyl)-](/img/structure/B12117929.png)
![Cycloheptyl{[4-ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B12117937.png)

![2-bromo-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one](/img/structure/B12117950.png)


